2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid
Description
2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid (CAS: 2092666-90-3) is a cyclobutane-derived carboxylic acid featuring a fluorenylmethoxycarbonyl (Fmoc)-protected amino methyl group at the 2-position of the cyclobutane ring. Its molecular formula is C₂₀H₁₉NO₄, with a molecular weight of 337.37 g/mol . The Fmoc group provides base-labile protection, making it valuable in solid-phase peptide synthesis (SPPS) where orthogonal deprotection strategies are essential. The cyclobutane ring introduces conformational rigidity, which can enhance metabolic stability and binding specificity in peptide mimetics or drug candidates .
Properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)14-10-9-13(14)11-22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQGNHLPIZBBIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Cyclobutane Core Formation
The cyclobutane ring system is central to the compound’s structure, imparting conformational rigidity that influences peptide secondary structures. Two primary approaches dominate its synthesis:
[2+2] Cycloaddition of Alkenes
Photochemical [2+2] cycloaddition offers a stereocontrolled route to cyclobutane derivatives. For instance, irradiation of 1,3-dienes in the presence of a photosensitizer yields bicyclic intermediates, which are subsequently functionalized. In one protocol, methyl acrylate and ethylene derivatives undergo ultraviolet light-induced cyclization to form 1-carbomethoxycyclobutane, which is hydrolyzed to the carboxylic acid. This method, however, requires precise control over reaction conditions to avoid regioisomeric byproducts.
Ring-Closing Metathesis (RCM)
Transition metal-catalyzed RCM provides an alternative for constructing strained cyclobutane systems. Using Grubbs’ catalyst, α,ω-dienes are converted into cyclic olefins, which are hydrogenated to yield saturated cyclobutane rings. For example, 1,5-pentadiene derivatives undergo RCM to form cyclobutene intermediates, followed by hydrogenation and oxidation to install the carboxylic acid group. This method excels in scalability but demands anhydrous conditions and inert atmospheres to prevent catalyst deactivation.
Introduction of the Aminomethyl Group
Functionalization of the cyclobutane core with an aminomethyl group is achieved through nucleophilic substitution or reductive amination:
Nucleophilic Substitution
Reaction of 1-bromomethylcyclobutane-1-carboxylic acid with aqueous ammonia generates 1-aminomethylcyclobutane-1-carboxylic acid. However, this route often suffers from low yields due to steric hindrance from the cyclobutane ring. Optimization with phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves efficiency, achieving yields up to 68%.
Reductive Amination
Condensation of cyclobutane-1-carbaldehyde with ammonium acetate, followed by sodium cyanoborohydride reduction, provides a milder pathway. This method avoids harsh basic conditions and enhances stereochemical control, yielding the aminomethyl derivative in 75% purity after recrystallization.
Fmoc Protection of the Primary Amine
The final step involves protecting the aminomethyl group with the fluorenylmethyloxycarbonyl (Fmoc) moiety, critical for compatibility with solid-phase peptide synthesis (SPPS). Two principal reagents are employed:
Fmoc Chloride (Fmoc-Cl)
Reaction of 1-aminomethylcyclobutane-1-carboxylic acid with Fmoc-Cl in dichloromethane (DCM) and aqueous sodium bicarbonate introduces the Fmoc group. Typical conditions use a 1.2:1 molar ratio of Fmoc-Cl to amine, stirred at 0°C for 2 hours. This method achieves 85–90% conversion but requires rigorous exclusion of moisture to prevent hydrolysis of the chloroformate.
Fmoc-O-Succinimide (Fmoc-OSu)
Fmoc-OSu, a more stable alternative, reacts with the amine in dimethylformamide (DMF) at room temperature. A study comparing Fmoc-Cl and Fmoc-OSu found the latter superior for sterically hindered amines, yielding the protected product in 92% purity with minimal diastereomer formation. Excess reagent is removed via aqueous extraction, and the product is isolated by precipitation in cold diethyl ether.
Purification and Characterization
Crude product purification is accomplished via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradients. Critical characterization data include:
Table 1: Analytical Data for 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic Acid
Challenges and Optimization
Steric Hindrance
The cyclobutane ring’s rigidity complicates both aminomethylation and Fmoc protection. Employing bulky bases like collidine during Fmoc-Cl reactions mitigates premature deprotection.
Applications in Peptide Science
The compound’s utility is exemplified in cyclic peptide synthesis. For instance, Enamine Ltd. incorporated analogous cyclobutane-derived amino acids into antimicrobial peptides, demonstrating retained bioactivity despite conformational constraints. Similarly, its use in SPPS streamlines the production of macrocyclic therapeutics targeting protein–protein interactions.
Chemical Reactions Analysis
Types of Reactions
2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid can undergo several types of chemical reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the Fmoc group.
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine.
Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Bases such as piperidine for Fmoc deprotection.
Coupling: Reagents like HATU, EDCI, and bases like DIPEA.
Major Products
Fmoc-Deprotected Amine: Formed by removing the Fmoc group.
Peptide Derivatives: Formed by coupling with other amino acids or peptides.
Scientific Research Applications
Structural Characteristics
The compound features a cyclobutane ring with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, which enhances its stability and lipophilicity. Its molecular formula is with a molecular weight of approximately 351.39 g/mol. The presence of the carboxylic acid group contributes to its reactivity and potential interactions with biological targets.
Inhibition of PD-L1
One of the most promising applications of this compound is its ability to inhibit programmed cell death protein 1 ligand 1 (PD-L1). PD-L1 plays a critical role in immune evasion by tumors. By inhibiting PD-L1, this compound can enhance the immune response against cancer cells, making it a candidate for cancer immunotherapy.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Potential Application |
|---|---|---|
| PD-L1 Inhibition | Enhances immune response against tumors | Cancer therapy |
| Antimicrobial Properties | Potential inhibition of bacterial growth | Infection treatment |
| Antitumor Activity | Induces apoptosis in cancer cells | Oncology |
| Enzyme Inhibition | Modulates metabolic pathways | Drug development |
Antimicrobial Properties
Research indicates that the structural features of this compound suggest potential antimicrobial activity. Compounds with fluorinated groups often exhibit enhanced antimicrobial properties due to their ability to disrupt bacterial membranes or inhibit essential enzymes.
Antitumor Activity
The fluorenyl group associated with this compound is linked to various anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cells, contributing to its antitumor effects.
Enzyme Inhibition
The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for developing targeted therapies for various diseases.
Case Studies and Research Findings
Recent studies have focused on the interactions of this compound with biological targets:
- Study on PD-L1 Inhibition : A study demonstrated that the compound significantly reduced PD-L1 expression in vitro, leading to increased T-cell activation and proliferation in the presence of tumor cells. This suggests a mechanism through which the immune system can be mobilized against cancer.
- Antimicrobial Testing : Another research effort evaluated the antimicrobial efficacy against various bacterial strains. Results indicated substantial inhibitory effects on gram-positive bacteria, highlighting its potential as an antimicrobial agent.
Synthesis and Modification
The synthesis of 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid typically involves several steps to ensure high purity and yield:
- Formation of the cyclobutane ring.
- Introduction of the Fmoc protecting group.
- Functionalization with carboxylic acid and other moieties.
This synthetic flexibility enables modifications that can enhance biological activity or alter pharmacokinetic properties.
Mechanism of Action
The mechanism of action for 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid largely depends on its application:
Peptide Synthesis: Acts as a protected amino acid derivative, facilitating the formation of peptide bonds without unwanted side reactions.
Biological Studies: The cyclobutane ring can induce conformational constraints, affecting how the compound interacts with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid (CAS: 1935557-50-8)
- Structural Difference: The Fmoc-protected amino group is at the 3-position of the cyclobutane ring instead of the 2-position.
- Impact : The 1,3-substitution pattern may alter steric hindrance and hydrogen-bonding capabilities compared to the 1,2-substitution in the target compound. This could influence solubility and reactivity during peptide coupling .
- Molecular Weight : Identical (337.38 g/mol), but melting points and solubility may differ due to crystallinity variations.
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutane-1-carboxylic acid (CAS: 885951-77-9)
- Structural Difference: Both the Fmoc-amino and carboxylic acid groups are at the 1-position, creating a 1,1-disubstituted cyclobutane.
- However, this configuration may enhance rigidity for specific biophysical applications .
- Storage : Stable at room temperature, similar to the target compound .
Modifications to the Amino Protecting Group
1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutane-1-carboxylic acid (CAS: 220145-21-1)
- Structural Difference: Uses a tert-butoxycarbonyl (Boc) group instead of Fmoc for amino protection.
- Impact: Boc is acid-labile, enabling orthogonal deprotection strategies. The reduced steric bulk of Boc may improve coupling efficiency but lower stability under basic conditions .
Substituent Variations on the Cyclobutane or Amino Group
1-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]cyclobutane-1-carboxylic acid (CAS: 1697367-12-6)
- Structural Difference: A cyclopropyl group is attached to the nitrogen atom of the Fmoc-protected amino group.
- Impact : The cyclopropane ring increases lipophilicity (predicted density: 1.35 g/cm³) and may enhance membrane permeability in drug design. The steric bulk could slow enzymatic degradation .
- Molecular Weight : Higher (377.43 g/mol) due to the cyclopropyl substituent .
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-N-methylpropanamido]cyclobutane-1-carboxylic acid (CAS: 2171800-47-6)
- Structural Difference : Incorporates difluoro and N-methylpropanamido groups.
- Impact : Fluorination improves metabolic stability and electronegativity, while the methyl group may reduce rotational freedom. These modifications tailor the compound for high-affinity interactions in protease inhibitors .
- Molecular Weight : 458.5 g/mol .
Physicochemical and Functional Comparisons
| Compound (CAS) | Molecular Weight (g/mol) | Key Structural Feature | Protection Group | Solubility/Stability Notes |
|---|---|---|---|---|
| Target Compound (2092666-90-3) | 337.37 | 1,2-Disubstituted cyclobutane | Fmoc | Soluble in DMSO/DMF; base-sensitive |
| 3-Substituted Isomer (1935557-50-8) | 337.38 | 1,3-Disubstituted cyclobutane | Fmoc | Likely similar to target compound |
| 1,1-Disubstituted (885951-77-9) | 337.37 | 1,1-Disubstituted cyclobutane | Fmoc | Higher steric hindrance |
| Boc-Protected (220145-21-1) | 257.29 | Boc instead of Fmoc | Boc | Acid-sensitive; less steric bulk |
| Cyclopropyl Derivative (1697367-12-6) | 377.43 | Cyclopropyl-Fmoc-amino | Fmoc | Increased lipophilicity |
Biological Activity
2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid, commonly referred to as Fmoc-cyclobutane carboxylic acid, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Fmoc-cyclobutane carboxylic acid is with a molar mass of 351.4 g/mol. The compound features a cyclobutane ring, an amino group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C21H21NO4 |
| Molar Mass | 351.4 g/mol |
| CAS Number | 2101202-54-2 |
| Appearance | Powder |
The biological activity of Fmoc-cyclobutane carboxylic acid is primarily attributed to its interactions with cellular targets. Research indicates that compounds with similar structures can act as inhibitors of tubulin polymerization, affecting microtubule dynamics crucial for cell division and intracellular transport .
Antiproliferative Effects
Studies have demonstrated the antiproliferative effects of Fmoc-cyclobutane carboxylic acid on various cancer cell lines. For instance, the compound showed significant inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve disruption of microtubule formation, leading to apoptosis in malignant cells .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of Fmoc-cyclobutane carboxylic acid. The compound exhibited a dose-dependent cytotoxic effect, with IC50 values indicating effective concentrations that lead to cell death without significantly affecting normal cells .
Case Studies
- Study on Tubulin Interaction : A detailed study investigated the binding affinity of Fmoc-cyclobutane carboxylic acid analogs to tubulin. The results indicated that modifications in the fluorenyl group significantly enhanced binding efficiency and antiproliferative activity against tumor cells .
- In Vivo Toxicity Assessment : An integrated approach was used to evaluate the toxicity profile of this compound in animal models. Results indicated low systemic toxicity with no adverse effects observed at therapeutic doses, suggesting a favorable safety margin for potential therapeutic applications .
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activity of Fmoc-cyclobutane carboxylic acid:
| Study Focus | Findings |
|---|---|
| Antiproliferative Activity | Significant inhibition in MCF-7 and A549 cell lines |
| Mechanism | Disruption of microtubule dynamics |
| Cytotoxicity | Dose-dependent effects with low toxicity |
| In Vivo Studies | Favorable safety profile with no observed toxicity |
Q & A
Basic: What are the key synthetic challenges in preparing 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid, and how are they addressed methodologically?
Answer:
Synthesis involves multi-step reactions, including cyclobutane ring formation and Fmoc-protected amino group introduction. Key challenges include:
- Cyclobutane Ring Stability : Cyclobutane’s strain requires controlled conditions (e.g., low-temperature photochemical [2+2] cycloadditions) to prevent ring-opening .
- Fmoc Protection : The Fmoc group is sensitive to bases; thus, anhydrous conditions and mild bases (e.g., piperidine) are used for selective deprotection .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures ensures purity .
Advanced: How can researchers resolve discrepancies between reported purity levels and analytical data (e.g., HPLC vs. NMR) for this compound?
Answer:
Discrepancies arise from residual solvents or stereoisomers. Methodological solutions include:
- Orthogonal Analytical Techniques : Combine reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with H/C NMR to detect impurities .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) to rule out byproducts .
- Chiral HPLC : Resolve enantiomeric excess if stereocenters are present .
Basic: What role does the Fmoc group play in modifying the compound’s reactivity during peptide synthesis?
Answer:
The Fmoc group:
- Protects the Amino Group : Prevents unintended nucleophilic reactions during coupling steps .
- Facilitates Deprotection : Removed under mild basic conditions (20% piperidine in DMF), preserving acid-sensitive cyclobutane and carboxylic acid groups .
- Enables Solid-Phase Synthesis : Compatible with automated peptide synthesizers for iterative chain elongation .
Advanced: How can conflicting biological activity data (e.g., enzyme inhibition vs. no observed effect) be reconciled in studies involving this compound?
Answer:
Conflicts may stem from assay conditions or target specificity. Strategies include:
- Buffer Optimization : Test activity in varying pH (e.g., 6.5–8.0) and ionic strength to mimic physiological conditions .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .
- Structural Analysis : Perform X-ray crystallography or molecular docking to validate binding modes .
Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?
Answer:
- Flash Chromatography : Use silica gel with gradient elution (e.g., 0–50% ethyl acetate in hexane) .
- Recrystallization : Dissolve in hot ethanol, then add water dropwise to induce crystallization .
- Centrifugation : Remove insoluble byproducts after adjusting reaction pH to 3–4 (carboxylic acid protonation) .
Advanced: What methodological approaches optimize the cyclobutane ring’s stability during derivatization reactions?
Answer:
- Temperature Control : Maintain reactions below 30°C to prevent ring-opening .
- Radical Scavengers : Add TEMPO (0.1 eq) to inhibit radical-mediated degradation .
- Steric Shielding : Introduce bulky substituents (e.g., methyl groups) adjacent to the cyclobutane to reduce strain .
Basic: How should researchers handle and store this compound to ensure long-term stability?
Answer:
- Storage Conditions : Store at –20°C in airtight, light-resistant containers under argon .
- Handling Precautions : Use gloves and fume hoods to avoid dermal/ocular exposure (H315, H319 hazards) .
- Solvent Compatibility : Dissolve in DMSO or DMF for stock solutions; avoid aqueous buffers >pH 7 to prevent Fmoc cleavage .
Advanced: What computational tools are suitable for predicting this compound’s interaction with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to enzymes (e.g., proteases) using AMBER or GROMACS .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- QSAR Models : Corlate substituent effects (e.g., cyclobutane vs. cyclohexane) with bioactivity using MOE or Schrödinger .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
- H/C NMR : Identify cyclobutane protons (δ 2.5–3.5 ppm) and Fmoc aromatic signals (δ 7.2–7.8 ppm) .
- FT-IR : Confirm carboxylic acid (1700–1720 cm) and urethane (1680–1700 cm) groups .
- UV-Vis : Detect Fmoc absorbance at 265–290 nm (π→π* transitions) .
Advanced: How can researchers mitigate toxicity risks when scaling up synthesis for in vivo studies?
Answer:
- Toxicity Screening : Use zebrafish embryos or in vitro cytotoxicity assays (e.g., HepG2 cells) to preliminarily assess safety .
- Byproduct Analysis : Monitor for hazardous residues (e.g., fluorenyl derivatives) via LC-MS .
- Environmental Controls : Install scrubbers to capture volatile organic compounds (VOCs) during large-scale reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
